molecular formula C8H7BF3KO2 B7768204 potassium;trifluoro-(4-methoxycarbonylphenyl)boranuide

potassium;trifluoro-(4-methoxycarbonylphenyl)boranuide

Cat. No.: B7768204
M. Wt: 242.05 g/mol
InChI Key: IQYSKWRPRJKKAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (4-methoxycarbonylphenyl)trifluoroborate typically involves the reaction of 4-methoxycarbonylphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .

Industrial Production Methods

While specific industrial production methods for Potassium (4-methoxycarbonylphenyl)trifluoroborate are not widely documented, the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-methoxycarbonylphenyl)trifluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium (4-methoxycarbonylphenyl)trifluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Potassium (4-methoxycarbonylphenyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura coupling reactions. This transfer facilitates the formation of a new carbon-carbon bond between the aryl group of the trifluoroborate and an aryl halide. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (4-carboxyphenyl)trifluoroborate
  • Potassium (4-fluorophenyl)trifluoroborate

Uniqueness

Potassium (4-methoxycarbonylphenyl)trifluoroborate is unique due to its methoxycarbonyl group, which provides distinct reactivity and properties compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in specific synthetic applications where the methoxycarbonyl group can participate in further chemical transformations .

Properties

IUPAC Name

potassium;trifluoro-(4-methoxycarbonylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3O2.K/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYSKWRPRJKKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=C(C=C1)C(=O)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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